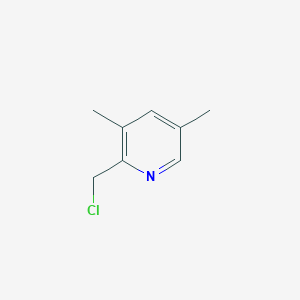

2-(Chloromethyl)-3,5-dimethylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6-3-7(2)8(4-9)10-5-6/h3,5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBUWUONENIUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00575384 | |

| Record name | 2-(Chloromethyl)-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153476-69-8 | |

| Record name | 2-(Chloromethyl)-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2-(Chloromethyl)-3,5-dimethylpyridine

An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-3,5-dimethylpyridine

Introduction

This compound is a heterocyclic organic compound that serves as a valuable intermediate in synthetic chemistry. Its structure, featuring a reactive chloromethyl group attached to a dimethyl-substituted pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis, handling, and applications, with a particular focus on its relevance to researchers and professionals in the field of drug development. Its hydrochloride salt is noted as an intermediate in the preparation of metabolites for proton pump inhibitors like Omeprazole, highlighting its significance in pharmaceutical research.[1][]

Chemical Identity and Molecular Structure

Correctly identifying the compound is the foundation of all scientific work. This compound is systematically named and can be represented in both its free base and hydrochloride salt forms.

Molecular Structure

The structural arrangement of atoms dictates the molecule's reactivity and physical properties. The pyridine ring provides aromatic character, while the chloromethyl group is the primary site of reactivity.

Caption: Chemical structure of this compound.

Chemical Identifiers

The following table summarizes the key identifiers for this compound and its common hydrochloride salt form.

| Identifier | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 153476-69-8[3] | 73590-93-9[1][4] |

| Molecular Formula | C₈H₁₀ClN[3] | C₈H₁₁Cl₂N[4] or C₈H₁₀ClN•HCl[1] |

| Molecular Weight | 155.62 g/mol [3] | 192.09 g/mol [1][4] |

| IUPAC Name | This compound[3] | This compound;hydrochloride[5] |

| Synonyms | 3,5-Dimethyl-2-chloromethylpyridine[3] | Not specified |

Physicochemical Properties

The physical and chemical properties of a compound determine its behavior in different environments and are critical for designing synthetic routes and purification protocols. Data for the hydrochloride salt is more readily available due to its common use.

| Property | Value | Source |

| Appearance | White crystalline solid | [4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in water and organic solvents | [4] |

| Purity | Available in purities from 99.7% to 99.9% | [4] |

Note: Much of the publicly available data refers to the structurally similar 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS: 86604-75-3), an important intermediate for Omeprazole.[6][7] For this related compound, the melting point is 128-131 °C and the boiling point is 272.2 °C.[8][9] Researchers should exercise caution and not conflate the data between these two distinct compounds.

Synthesis and Reactivity

General Synthetic Approach

While specific, detailed preparations for this compound are not extensively published in peer-reviewed journals, its synthesis can be inferred from standard organic chemistry principles and methods used for analogous compounds. A common and effective method involves the chlorination of the corresponding alcohol, 2-(Hydroxymethyl)-3,5-dimethylpyridine.

A well-documented parallel is the synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride from its alcohol precursor.[7][10] This reaction typically employs a chlorinating agent like thionyl chloride (SOCl₂) in an inert solvent such as dichloromethane.[7][9] The thionyl chloride reacts with the hydroxyl group to form a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the final product and gaseous byproducts (SO₂ and HCl). The use of thionyl chloride is advantageous as the byproducts are easily removed, simplifying purification.

Reactivity Profile

The primary center of reactivity in this compound is the carbon-chlorine bond in the chloromethyl group. This group makes the compound an excellent electrophile for SN2 (bimolecular nucleophilic substitution) reactions. The chlorine atom is a good leaving group, and the benzylic-like position of the carbon atom facilitates the displacement by a wide range of nucleophiles.

This reactivity is the cornerstone of its utility as a synthetic intermediate. It can readily react with:

-

Thiols (R-SH): To form thioethers, a key step in the synthesis of proton pump inhibitors like Omeprazole.

-

Amines (R-NH₂): To form substituted amines.

-

Alcohols (R-OH) / Phenols (Ar-OH): To form ethers.

-

Cyanide (CN⁻): To extend the carbon chain.

Analytical Characterization Workflow

Ensuring the identity, purity, and stability of a chemical intermediate is paramount in drug development. A multi-step analytical workflow is typically employed to characterize compounds like this compound.

Caption: Standard workflow for the analytical characterization of a synthetic intermediate.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized method for assessing the purity of a small organic molecule and should be optimized for the specific compound and instrument. It is based on methodologies developed for similar pyridine-containing active pharmaceutical ingredients (APIs) and impurities.[11][12]

-

Preparation of Mobile Phase:

-

Mobile Phase A: Prepare a 10 mM solution of ammonium acetate in high-purity water.

-

Mobile Phase B: Use HPLC-grade acetonitrile.

-

Causality: Ammonium acetate is a volatile buffer compatible with mass spectrometry, useful if the HPLC is connected to a mass spectrometer (LC-MS) for peak identification. Acetonitrile is a common organic modifier that elutes compounds from the non-polar stationary phase.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulates that could damage the HPLC column.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Hypersil BDS C18, 50 mm × 4.6 mm, 3 µm particle size).[11][12]

-

Injection Volume: 5-10 µL.

-

Column Temperature: 25-30 °C.

-

Gradient Elution:

-

Start with 20% Mobile Phase B.

-

Linearly increase to 80% Mobile Phase B over 10 minutes.

-

Hold at 80% Mobile Phase B for 2 minutes.

-

Return to 20% Mobile Phase B over 1 minute and equilibrate for 5 minutes before the next injection.

-

-

Causality: A reverse-phase C18 column is effective for retaining and separating moderately polar to non-polar organic molecules. Gradient elution is used to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable run time.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Handling, Stability, and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

-

Safety Precautions: Based on the safety data sheet (SDS) for the closely related 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride, this class of compounds should be handled with care. It is expected to be an irritant, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[13] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.[13]

-

Stability: The compound is stable under normal, ambient conditions.[13] Avoid exposure to excess heat and incompatible materials. Hazardous decomposition may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas upon combustion.[13]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated area. For long-term storage, keeping the material under an inert atmosphere at room temperature is recommended.[7]

Applications in Research and Drug Development

The primary application of this compound hydrochloride is as a chemical intermediate. Its defined role in the synthesis of Omeprazole metabolites makes it a compound of interest for pharmaceutical companies involved in the study of drug metabolism and the development of related compounds.[1][] The reactive chloromethyl group allows for the facile introduction of the 3,5-dimethylpyridine moiety into a target molecule, a common scaffold in medicinal chemistry.

References

-

Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Chinese Journal of Synthetic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development (IJTSRD). (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Retrieved from [Link]

-

Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(5), 1435-1437. Retrieved from [Link]

-

Venugopal, N., Reddy, A. V. B., Reddy, K. S., Madhavi, V., & Reddy, G. V. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 129-34. Retrieved from [Link]

- Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

-

ResearchGate. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 3. This compound | C8H10ClN | CID 15594399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. This compound--hydrogen chloride (1/1) | C8H11Cl2N | CID 21273334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cionpharma.com [cionpharma.com]

- 7. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]

- 8. CAS#:86604-75-3 | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | Chemsrc [chemsrc.com]

- 9. echemi.com [echemi.com]

- 10. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride CAS#: 86604-75-3 [m.chemicalbook.com]

- 11. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.pt [fishersci.pt]

A Comprehensive Technical Guide to 2-(Chloromethyl)-3,5-dimethylpyridine Hydrochloride: Synthesis, Applications, and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-(chloromethyl)-3,5-dimethylpyridine, a key heterocyclic building block in medicinal chemistry. Presented primarily as its more stable hydrochloride salt, this document will cover its chemical identity, synthesis methodologies, reactivity, applications in drug discovery, and essential safety protocols. The insights provided are curated to support professionals in optimizing its use in research and development.

Core Chemical Identity

This compound is a substituted pyridine derivative. For practical laboratory and industrial use, it is most commonly available and utilized as its hydrochloride salt to enhance stability.

| Identifier | This compound Hydrochloride | This compound (Free Base) |

| IUPAC Name | This compound;hydrochloride[1][] | This compound[3] |

| CAS Number | 73590-93-9[1][][4][5] | 153476-69-8[][3] |

| Molecular Formula | C₈H₁₁Cl₂N[1][][4] | C₈H₁₀ClN[3] |

| Molecular Weight | 192.08 g/mol [1][] | 155.62 g/mol [3] |

| Appearance | White to off-white crystalline solid or powder.[4] | - |

Molecular Structure:

Caption: Structure of this compound Hydrochloride.

Synthesis and Mechanism

The synthesis of this compound hydrochloride is a critical process, often starting from precursors like 3,5-lutidine (3,5-dimethylpyridine). A common and industrially relevant pathway involves the chlorination of a hydroxymethylpyridine precursor.

Chlorination of 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine

A widely employed laboratory and industrial synthesis involves the reaction of the corresponding hydroxymethylpyridine with a chlorinating agent, such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂).[6]

Reaction Scheme:

Caption: General synthesis workflow for chlorination.

Causality in Reagent Selection: Thionyl chloride is a preferred reagent for this conversion due to its efficacy and the nature of its byproducts. The reaction proceeds via a nucleophilic substitution mechanism. The hydroxyl group is first converted into a better leaving group by reacting with thionyl chloride. The chloride ion then displaces this leaving group. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and can be easily removed from the reaction mixture, driving the reaction to completion. The use of a non-polar solvent like dichloromethane is standard for this type of reaction.[7][8]

Detailed Experimental Protocol

The following protocol is a representative example of the chlorination reaction.

Materials:

-

2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine

-

Thionyl chloride (SOCl₂) or Sulfuryl chloride (SO₂Cl₂)[6]

-

Dichloromethane (DCM)

-

Acetone or Hexane for washing/precipitation

-

Ice bath

-

Three-necked flask equipped with a dropping funnel and magnetic stirrer

Procedure:

-

Reaction Setup: In a three-necked flask, dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (e.g., 250g) in dichloromethane (e.g., 480ml).[6]

-

Cooling: Cool the solution in an ice bath with continuous stirring.[6]

-

Reagent Addition: Slowly add a solution of sulfuryl chloride (e.g., 225ml) or thionyl chloride dropwise to the cooled solution.[6][8] Maintaining a low temperature is crucial to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately 1.5 to 2 hours to ensure the reaction goes to completion.[6]

-

Workup and Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.[6]

-

Add acetone or hexane to the residue to precipitate the product.[6][8]

-

Filter the resulting solid, wash with a small amount of cold acetone or hexane, and dry to obtain the final product, this compound hydrochloride.[6][8]

-

This self-validating protocol ensures high purity and yield by controlling the reaction temperature and effectively removing byproducts.

Application in Drug Development: The Omeprazole Case Study

The primary and most significant application of this compound hydrochloride and its derivatives is as a key intermediate in the synthesis of proton pump inhibitors (PPIs).[9] Omeprazole, a widely used drug for treating acid reflux and ulcers, is a prime example.[6][9]

Role in Omeprazole Synthesis: In the synthesis of Omeprazole, this compound hydrochloride is coupled with a benzimidazole derivative. The chloromethyl group is highly reactive and susceptible to nucleophilic substitution by the thiol group of the benzimidazole moiety, forming a thioether linkage that is central to the final drug structure.

Caption: Role of the title compound in Omeprazole synthesis.

This reaction highlights the importance of the chloromethyl group as a reactive handle for constructing complex molecular architectures in pharmaceutical manufacturing.

Safety, Handling, and Storage

Due to its reactive nature, proper handling of this compound hydrochloride is imperative.

Hazard Identification:

-

Skin and Eye Irritation: Causes skin irritation and serious eye damage.[10][11]

-

Respiratory Irritation: May cause respiratory irritation.[10][11]

-

Allergic Skin Reaction: May cause an allergic skin reaction.[10]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[12]

-

Skin Protection: Use chemical-resistant gloves and protective clothing.[13]

-

Respiratory Protection: Use a respirator if dust is generated or ventilation is inadequate.[13]

Handling and Storage:

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[10][13] Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[11][13]

-

In case of skin contact: Wash off with soap and plenty of water.[13] If irritation persists, consult a physician.[11]

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[13]

Conclusion

This compound hydrochloride is a valuable and versatile intermediate in the field of medicinal chemistry. Its significance is underscored by its crucial role in the industrial synthesis of widely used pharmaceuticals like Omeprazole. A thorough understanding of its synthesis, reactivity, and handling protocols is essential for researchers and drug development professionals to ensure its safe and effective utilization in the laboratory and beyond. The methodologies and safety guidelines presented in this document provide a solid foundation for working with this important chemical entity.

References

- Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.

-

Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. [Link]

-

Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. ResearchGate. [Link]

-

2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride - Safety Data Sheet. Capot Chemical. [Link]

-

This compound--hydrogen chloride (1/1). PubChem. [Link]

-

This compound. PubChem. [Link]

Sources

- 1. This compound--hydrogen chloride (1/1) | C8H11Cl2N | CID 21273334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C8H10ClN | CID 15594399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. Page loading... [guidechem.com]

- 7. prepchem.com [prepchem.com]

- 8. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.pt [fishersci.pt]

- 12. echemi.com [echemi.com]

- 13. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-3,5-dimethylpyridine

Introduction

2-(Chloromethyl)-3,5-dimethylpyridine, a substituted pyridine derivative, is a key building block in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). Its structural analogue, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride, is a critical intermediate in the production of proton pump inhibitors (PPIs) like omeprazole, which are widely used to treat acid-related gastrointestinal disorders[1][2][3]. The efficient and scalable synthesis of these chloromethylpyridine derivatives is therefore of significant industrial importance.

This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, detailed experimental protocols, and a comparative analysis of different synthetic strategies.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of this compound and its analogues generally originates from readily available starting materials like 3,5-lutidine (3,5-dimethylpyridine) or 2,3,5-collidine (2,3,5-trimethylpyridine). The key transformations involve the activation of the pyridine ring, typically through N-oxidation, followed by functionalization at the 2-position. Two major routes are prevalent:

-

The N-Oxide Route with Subsequent Rearrangement and Chlorination: This is the most common and versatile approach. It involves the initial formation of a pyridine N-oxide, which activates the methyl group at the 2-position for subsequent reactions.

-

Direct Chlorination of a Precursor Alcohol: This pathway focuses on the final chlorination step, where a pre-synthesized 2-hydroxymethyl-3,5-dimethylpyridine derivative is converted to the desired chloromethyl compound.

The choice of a specific pathway often depends on the desired substitution pattern on the pyridine ring, scalability, and economic considerations.

Pathway 1: The N-Oxide Route: A Step-by-Step Elucidation

This pathway is a multi-step process that offers a high degree of control over the introduction of various functional groups onto the pyridine ring.

Step 1: N-Oxidation of 3,5-Lutidine

The initial step involves the oxidation of 3,5-lutidine to 3,5-dimethylpyridine-N-oxide. The introduction of the N-oxide functionality is crucial as it increases the electron density at the ortho (2 and 6) and para (4) positions of the pyridine ring, making them more susceptible to electrophilic attack and activating the adjacent methyl groups[4].

Reaction: 3,5-Lutidine → 3,5-Dimethylpyridine-N-oxide

Common Reagents:

Mechanism: The reaction proceeds via the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the oxidizing agent.

Experimental Protocol: N-Oxidation of 3,5-Lutidine

-

To a solution of 3,5-lutidine in glacial acetic acid, slowly add 35% hydrogen peroxide while maintaining the temperature at 80°C.

-

Heat the mixture for several hours to ensure complete reaction[4].

-

After the reaction is complete, remove the excess acetic acid under reduced pressure.

-

The resulting 3,5-dimethylpyridine-N-oxide can be used in the subsequent step, in some cases without further purification[6][7][8].

Step 2: Functionalization and Rearrangement

This step is pivotal for introducing the precursor to the chloromethyl group at the 2-position. The Boekelheide rearrangement is a classic and powerful method for this transformation[9][10][11][12].

Reaction: 3,5-Dimethylpyridine-N-oxide → 2-Acetoxymethyl-3,5-dimethylpyridine → 2-Hydroxymethyl-3,5-dimethylpyridine

Reagents:

-

For Boekelheide Rearrangement: Acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA)[9][13].

-

For Hydrolysis: Aqueous base (e.g., NaOH) or acid.

Mechanism of the Boekelheide Rearrangement:

-

Acylation of the N-oxide oxygen by acetic anhydride.

-

Deprotonation of the α-methyl group by the acetate anion.

-

A [3.3]-sigmatropic rearrangement to form the O-acetylated hydroxymethylpyridine.

-

Subsequent hydrolysis cleaves the acetate ester to yield the 2-hydroxymethylpyridine[9].

Alternatively, for the synthesis of the commercially important 4-methoxy derivative, the N-oxide is first nitrated and then methoxylated before the rearrangement step[2][13][14].

Experimental Protocol: Boekelheide Rearrangement and Hydrolysis

-

Heat a mixture of 3,5-dimethylpyridine-N-oxide and acetic anhydride.

-

The resulting 2-acetoxymethyl-3,5-dimethylpyridine is then hydrolyzed by heating with an aqueous solution of sodium hydroxide.

-

Extraction with an organic solvent followed by purification yields 2-hydroxymethyl-3,5-dimethylpyridine[13].

Step 3: Chlorination of the Hydroxymethyl Group

The final step in this pathway is the conversion of the 2-hydroxymethyl group to the 2-chloromethyl group. This is a nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom.

Reaction: 2-Hydroxymethyl-3,5-dimethylpyridine → this compound

Common Chlorinating Agents:

Mechanism: The chlorinating agent first activates the hydroxyl group by converting it into a good leaving group (e.g., a chlorosulfite ester with SOCl₂). A subsequent nucleophilic attack by the chloride ion displaces this leaving group to form the desired product.

Experimental Protocol: Chlorination with Thionyl Chloride

-

Dissolve 2-hydroxymethyl-3,5-dimethylpyridine in an inert solvent like dichloromethane[15][16].

-

Cool the solution in an ice bath and add thionyl chloride dropwise.

-

Allow the reaction to proceed at room temperature for a specified period.

-

After the reaction is complete, the product, often as a hydrochloride salt, can be isolated by precipitation or crystallization[15].

Pathway 2: Direct Chlorination of Precursor Alcohols

This pathway is more direct if the corresponding 2-hydroxymethylpyridine derivative is readily available. The core of this method is the final chlorination step as described in Step 3 of Pathway 1.

Starting Material: 2-Hydroxymethyl-3,5-dimethylpyridine or its analogues.

The synthesis of the starting alcohol can be achieved through various methods, including those starting from 2,3,5-collidine or through the construction of the pyridine ring from acyclic precursors[1][13].

Comparative Analysis of Synthetic Pathways

| Feature | Pathway 1: N-Oxide Route | Pathway 2: Direct Chlorination |

| Starting Material | Simple lutidines (e.g., 3,5-lutidine) | Substituted 2-hydroxymethylpyridines |

| Number of Steps | Multi-step | Fewer steps (if alcohol is available) |

| Versatility | High, allows for various substitutions | Dependent on the availability of the alcohol |

| Key Reactions | N-oxidation, Boekelheide rearrangement | Chlorination |

| Industrial Applicability | Widely used for large-scale production | Common for the final conversion step |

Visualizing the Synthesis

Workflow for the N-Oxide Route

Caption: Synthetic workflow via the N-oxide route.

Mechanism of the Boekelheide Rearrangement

Caption: Key steps in the Boekelheide rearrangement.

Conclusion

The synthesis of this compound is a well-established process with several viable pathways. The N-oxide route, featuring the Boekelheide rearrangement, offers a versatile and industrially scalable method starting from simple lutidines. The direct chlorination of the corresponding alcohol is a more straightforward approach when the precursor is readily accessible. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired purity, yield, and economic viability. This guide provides the fundamental knowledge for researchers and professionals to make informed decisions in the synthesis of this important chemical intermediate.

References

-

Wikipedia. Boekelheide reaction. [Link]

-

Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. [Link]

-

Espacenet. Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. [Link]

-

ResearchGate. Boekelheide rearrangement of pyrimidine N‐oxides 28 and 29 with acetic.... [Link]

-

ResearchGate. Boekelheide rearrangement of pyrimidine N‐oxide 1 with acetic anhydride.... [Link]

-

ResearchGate. The Boekelheide rearrangement of terpyridine. [Link]

-

YouTube. Pyridine - Synthesis via Rearrangement reactions || YR Pharma Tube || Dr. Yerra Rajeshwar. [Link]

- Google Patents. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

-

Patel, S. B. et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem. [Link]

-

FAQ. How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. [Link]

- Google Patents. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

- Google Patents.

-

PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride. [Link]

- Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

-

Oriental Journal of Chemistry. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. [Link]

-

Pharmaffiliates. 2-Hydroxymethyl-3,5-dimethyl-4-chloro Pyridine. [Link]

- Google Patents.

-

Arkat USA. Recent trends in the chemistry of pyridine N-oxides. [Link]

-

SIELC Technologies. 4-Methoxy-3,5-dimethylpyridine-2-methanol. [Link]

- Google Patents. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide.

-

MDPI. Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. [Link]

- Google Patents. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide.

-

PubChem. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride. [Link]

-

Pharmaffiliates. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride. [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Page loading... [wap.guidechem.com]

- 3. cionpharma.com [cionpharma.com]

- 4. benchchem.com [benchchem.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

- 7. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]

- 8. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]

- 9. Boekelheide reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]

- 14. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]

- 15. prepchem.com [prepchem.com]

- 16. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 17. (Open Access) Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine (2007) | Xia Liang | 1 Citations [scispace.com]

- 18. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-(Chloromethyl)-3,5-dimethylpyridine: Structure, Properties, and Synthetic Applications

Executive Summary: This guide provides a comprehensive technical overview of 2-(Chloromethyl)-3,5-dimethylpyridine and its commonly used hydrochloride salt. It is a critical pyridine derivative that serves as a foundational building block in the pharmaceutical industry. This document delves into its molecular structure, physicochemical properties, key synthetic methodologies, and its pivotal role as a precursor in the manufacture of proton pump inhibitors (PPIs). The content is structured to provide researchers, scientists, and drug development professionals with actionable insights, from mechanistic understanding to practical laboratory protocols and safety considerations.

Introduction and Significance in Pharmaceutical Synthesis

This compound is a heterocyclic organic compound whose significance is almost exclusively tied to its role as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). While the free base exists, it is more commonly handled and utilized in its more stable hydrochloride salt form, this compound hydrochloride.[1][2][3]

The primary application of this compound is in the production of omeprazole and related drugs like esomeprazole and tenatoprazole.[3][4][5] These medications are classified as proton pump inhibitors (PPIs), which are instrumental in treating acid-related gastrointestinal conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).[4][6] The specific arrangement of the chloromethyl and dimethyl groups on the pyridine ring provides the necessary chemical architecture to build the final, complex omeprazole molecule.[6] Therefore, the purity and reliable synthesis of this intermediate are paramount to the efficacy and safety of the final drug product.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's structure and properties is fundamental to its effective use in synthesis.

Molecular Structure

The molecule consists of a central pyridine ring substituted at the 2-position with a chloromethyl group (-CH2Cl) and at the 3- and 5-positions with methyl groups (-CH3).

Caption: 2D representation of this compound's core structure.

Physicochemical Data

The quantitative properties of this compound are essential for reaction planning, purification, and storage. The data below is compiled for both the free base and its more common hydrochloride salt.

| Property | This compound (Free Base) | This compound HCl (Hydrochloride Salt) |

| IUPAC Name | This compound[7] | This compound;hydrochloride[8] |

| Synonyms | 3,5-Dimethyl-2-chloromethylpyridine[7] | Omeprazole Impurity/Intermediate[2][3] |

| CAS Number | 153476-69-8[7] | 73590-93-9[1][2][3][8] |

| Molecular Formula | C₈H₁₀ClN[7] | C₈H₁₁Cl₂N or C₈H₁₀ClN•HCl[1][2][3][8] |

| Molecular Weight | 155.62 g/mol [7] | 192.09 g/mol [1][3] |

| Appearance | - | White to Off-White Solid/Powder |

| Solubility | - | Soluble in Methanol.[2] |

| Storage Conditions | - | Inert atmosphere, 2-8°C.[1][9] |

Synthesis and Mechanistic Insights

The synthesis of related compounds, such as 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride, is well-documented and provides a reliable template for understanding the core chlorination step. A prevalent and industrially relevant method is the conversion of the corresponding hydroxymethyl pyridine precursor using a chlorinating agent.

Causality in Reagent Selection

The choice of a chlorinating agent is critical for achieving high yield and purity. Thionyl chloride (SOCl₂) and sulfuryl chloride (SO₂Cl₂) are frequently employed.[10][11]

-

Expertise & Experience: Thionyl chloride is often preferred for converting primary alcohols to alkyl chlorides due to its favorable reaction mechanism. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they can be easily removed from the reaction mixture. This drives the reaction to completion based on Le Châtelier's principle.

General Synthetic Workflow

The transformation follows a clear and logical progression from the alcohol precursor to the final chlorinated product.

Caption: Workflow for the synthesis of the target compound via chlorination.

Experimental Protocol: Chlorination of a Hydroxymethyl Pyridine Precursor

This protocol is a representative example based on established methodologies for analogous compounds.[10][11] It is designed to be self-validating through clear steps and checkpoints.

-

Preparation: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve the precursor, 2-hydroxymethyl-3,5-dimethylpyridin-4-ol (or a similar starting material), in a suitable volume of an anhydrous solvent like dichloromethane.

-

Cooling: Place the flask in an ice bath and cool the solution to 0°C with continuous stirring. This step is critical to control the exothermic nature of the chlorination reaction.

-

Reagent Addition: Add thionyl chloride (or sulfuryl chloride) dropwise to the cooled solution over a period of 30-60 minutes.[10][11] Maintaining a slow addition rate prevents a rapid temperature increase and potential side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for several hours (e.g., 16 hours) to ensure complete conversion.[10] The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Isolation and Purification: Upon completion, cool the mixture again and add a non-polar solvent like diethyl ether dropwise to precipitate the hydrochloride salt product.[10]

-

Filtration: Collect the precipitated crystals by filtration under suction.

-

Washing and Drying: Wash the collected solid with cold ether to remove any residual impurities and dry under a vacuum to obtain the final product.

Application in Drug Development: The Omeprazole Case

The utility of this compound lies in its reactive chloromethyl group, which makes it an excellent electrophile for nucleophilic substitution reactions. This reactivity is harnessed in the multi-step synthesis of omeprazole.

Caption: Role of this compound as a key intermediate for Omeprazole.

In the synthesis of omeprazole, this pyridine intermediate is reacted with a mercaptobenzimidazole derivative.[6][12] The sulfur atom of the mercapto group acts as a nucleophile, attacking the carbon of the chloromethyl group and displacing the chloride ion. This key carbon-sulfur bond formation links the two heterocyclic ring systems of the final omeprazole molecule. The high purity of the starting intermediate is crucial, as impurities can lead to side products that are difficult to separate from the final API, impacting its safety and efficacy.[13]

Safety, Handling, and Storage

Given its reactive nature and use in synthesis, proper handling of this compound and its salts is imperative.

-

Hazard Identification: The hydrochloride salt is classified as hazardous. It can be harmful if swallowed or inhaled and may cause skin irritation or serious eye irritation.[9][14] Some sources also indicate it can cause severe skin burns and eye damage.[9][15]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[14][16] Work should be conducted in a well-ventilated area or a chemical fume hood.[16][17]

-

First-Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.[15][16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[16] In all cases of significant exposure, seek immediate medical attention.

-

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere to prevent degradation.[1][9][16]

Conclusion

This compound is more than a simple chemical compound; it is an enabling tool for modern medicine. Its specific molecular structure and predictable reactivity make it an indispensable intermediate in the synthesis of widely used proton pump inhibitors. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for any researcher or professional involved in its use, ensuring both successful synthetic outcomes and a safe laboratory environment.

References

-

Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. This compound--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]

-

Molbase. Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. [Link]

-

Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Research Journal of Pharmacy and Technology. [Link]

- Google Patents. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

-

Fisher Scientific. SAFETY DATA SHEET - 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing. [Link]

-

precisionFDA. This compound HYDROCHLORIDE. [Link]

- Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

Sources

- 1. 73590-93-9|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 2. mybiosource.com [mybiosource.com]

- 3. scbt.com [scbt.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. This compound--hydrogen chloride (1/1) | C8H11Cl2N | CID 21273334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. achmem.com [achmem.com]

- 10. prepchem.com [prepchem.com]

- 11. Page loading... [wap.guidechem.com]

- 12. cionpharma.com [cionpharma.com]

- 13. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]

- 14. fishersci.pt [fishersci.pt]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. echemi.com [echemi.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic Data for 2-(Chloromethyl)-3,5-dimethylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Key Features

The structure of 2-(Chloromethyl)-3,5-dimethylpyridine, with the IUPAC name this compound and CAS number 153476-69-8, is presented below. The numbering of the pyridine ring is crucial for the assignment of NMR signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural interpretation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte resonances.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected chemical shift range (typically 0-10 ppm for ¹H).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm for ¹³C).

-

A greater number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the chloromethyl group, as well as the electron-donating nature of the methyl groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |

| H-6 | ~8.2 | Singlet | 1H | The proton at the C-6 position is adjacent to the nitrogen atom, leading to a significant downfield shift. |

| H-4 | ~7.3 | Singlet | 1H | The proton at the C-4 position is less deshielded than H-6. |

| -CH₂Cl | ~4.7 | Singlet | 2H | The methylene protons are adjacent to an electronegative chlorine atom and the aromatic ring, resulting in a downfield shift. |

| 3-CH₃ | ~2.4 | Singlet | 3H | The methyl group at the C-3 position. |

| 5-CH₃ | ~2.3 | Singlet | 3H | The methyl group at the C-5 position, expected to be at a slightly different chemical shift than the 3-CH₃. |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |

| C-2 | ~158 | The carbon atom attached to the nitrogen and the chloromethyl group is significantly deshielded. |

| C-6 | ~148 | The carbon atom adjacent to the nitrogen is deshielded. |

| C-4 | ~138 | Aromatic carbon. |

| C-3 | ~135 | Aromatic carbon bearing a methyl group. |

| C-5 | ~132 | Aromatic carbon bearing a methyl group. |

| -CH₂Cl | ~45 | The carbon of the chloromethyl group is shifted downfield due to the electronegative chlorine atom. |

| 3-CH₃ | ~18 | Methyl carbon. |

| 5-CH₃ | ~17 | Methyl carbon, with a slightly different chemical environment compared to the 3-CH₃. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum is obtained by measuring the absorption of infrared radiation by the sample.

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage to account for atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Predicted IR Absorption Bands

The predicted key IR absorption bands for this compound are listed below.

| Wave Number (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | C-H stretching (aromatic) | Medium |

| 2980-2850 | C-H stretching (aliphatic -CH₃ and -CH₂-) | Medium to Strong |

| 1600-1450 | C=C and C=N stretching (pyridine ring) | Strong |

| 1450-1350 | C-H bending (aliphatic) | Medium |

| 800-700 | C-Cl stretching | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum and Fragmentation

The predicted mass spectrum of this compound would exhibit a molecular ion peak ([M]⁺) and several characteristic fragment ions.

| m/z | Ion | Predicted Fragmentation Pathway |

| 155/157 | [C₈H₁₀ClN]⁺ | Molecular ion (presence of the isotope peak for ³⁷Cl at M+2 with ~1/3 the intensity of the M peak is a key indicator). |

| 120 | [C₈H₁₀N]⁺ | Loss of a chlorine radical (•Cl) from the molecular ion. |

| 119 | [C₈H₉N]⁺ | Loss of HCl from the molecular ion. |

| 106 | [C₇H₈N]⁺ | Loss of the chloromethyl radical (•CH₂Cl) from the molecular ion. |

| 91 | [C₆H₅N]⁺ | Further fragmentation of the pyridine ring. |

digraph "Mass_Spec_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];M [label="[M]⁺˙\nm/z = 155/157", fillcolor="#EA4335"]; F1 [label="[M - Cl]⁺\nm/z = 120"]; F2 [label="[M - CH₂Cl]⁺\nm/z = 106"];

M -> F1 [label="- •Cl"]; M -> F2 [label="- •CH₂Cl"]; }

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound. By combining theoretical predictions with established principles and data from analogous compounds, this document serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. The detailed experimental protocols offer practical guidance for obtaining high-quality spectroscopic data, which is essential for unambiguous compound characterization and ensuring the integrity of scientific research.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1]

-

NIST Chemistry WebBook. Pyridine, 3,5-dimethyl-. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Navigating the Solubility Landscape of 2-(Chloromethyl)-3,5-dimethylpyridine: A Technical Guide for Researchers

Abstract

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-(Chloromethyl)-3,5-dimethylpyridine, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a detailed analysis for both the hydrochloride salt and the free base forms of the compound. We delve into the theoretical underpinnings of its solubility based on physicochemical properties, present available qualitative solubility data in a range of common laboratory solvents, and provide detailed, field-proven protocols for both qualitative and quantitative solubility determination. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this compound in their work.

Introduction: The Significance of Solubility in Synthesis and Development

This compound is a pivotal building block, most notably in the synthesis of proton pump inhibitors. Its journey from a reactant to a component of a final active pharmaceutical ingredient (API) is governed by its interactions with various solvents. A thorough understanding of its solubility is not merely academic; it is a cornerstone of process optimization, enabling rational solvent selection for:

-

Reaction Chemistry: Ensuring reactants are in the same phase for efficient and complete conversion.

-

Work-up and Extraction: Facilitating the separation of the desired product from unreacted starting materials and byproducts.

-

Crystallization and Purification: Selecting appropriate solvent systems to yield a product of high purity and desired polymorphic form.

-

Formulation: Developing a stable and bioavailable drug product.

This guide will explore the solubility of both the commonly used hydrochloride salt and the free base, as their distinct physicochemical properties lead to vastly different behaviors in solution.

Physicochemical Properties: The "Why" Behind the Solubility

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. For this compound, the key parameters to consider are its pKa and lipophilicity (logP).

Basicity and pKa: The Impact of pH

-

At acidic pH (pH < pKa): The compound will predominantly exist in its protonated, hydrochloride salt form. This ionic form is significantly more polar and is expected to exhibit higher solubility in polar protic solvents like water.

-

At basic pH (pH > pKa): The compound will be deprotonated to its free base form. This neutral molecule is less polar and will consequently be more soluble in organic solvents.

This pH-dependent solubility is a critical lever to be used during aqueous work-ups and extractions.

Lipophilicity (logP): "Like Dissolves Like"

The partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a nonpolar environment over a polar one. A predicted XLogP3 value for the closely related 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine is 3.2. This indicates a significant degree of lipophilicity for the free base. The principle of "like dissolves like" dictates that:

-

The Hydrochloride Salt: Being more polar, it will favor polar solvents.

-

The Free Base: Being more lipophilic, it will show a preference for nonpolar organic solvents.

Solubility Profile: A Solvent-by-Solvent Analysis

The following tables summarize the available qualitative solubility data for this compound hydrochloride and the predicted solubility for the free base in a range of common laboratory solvents.

This compound Hydrochloride

| Solvent Class | Solvent | Solubility | Rationale & Practical Insights |

| Polar Protic | Water | Soluble[3] | The ionic nature of the hydrochloride salt allows for strong ion-dipole interactions with water molecules. This is the solvent of choice for reactions involving water-soluble reagents or for creating aqueous layers in extractions. |

| Methanol | Sparingly Soluble[3] | As a polar protic solvent, methanol can solvate the salt, but less effectively than water. It can be a useful solvent for reactions at moderate concentrations or as a co-solvent with water or less polar solvents to fine-tune solubility. | |

| Ethanol | Predicted: Sparingly to Slightly Soluble | Similar to methanol, ethanol's polarity allows for some dissolution. Its lower polarity compared to methanol suggests slightly lower solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Predicted: Soluble | The high polarity and hydrogen bond accepting capability of DMSO make it a powerful solvent for a wide range of compounds, including salts. |

| Dimethylformamide (DMF) | Predicted: Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent capable of dissolving many organic salts. | |

| Acetonitrile | Predicted: Slightly Soluble | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, suggesting lower solubility for the ionic salt. | |

| Halogenated | Dichloromethane (DCM) | Predicted: Slightly Soluble | The moderate polarity of DCM may allow for some dissolution, but it is generally not a good solvent for ionic salts. |

| Chloroform | Slightly Soluble[3] | Similar to DCM, chloroform is not an ideal solvent for salts, but some solubility has been reported. | |

| Nonpolar | Toluene | Predicted: Insoluble | The nonpolar nature of toluene makes it a poor solvent for ionic compounds. |

| Hexane | Predicted: Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is not expected to dissolve the hydrochloride salt. |

This compound (Free Base)

| Solvent Class | Solvent | Predicted Solubility | Rationale & Practical Insights |

| Polar Protic | Water | Insoluble | The non-ionic, lipophilic nature of the free base limits its interaction with the highly polar water molecules. |

| Methanol | Soluble | The organic portion of the molecule can interact favorably with methanol, and the pyridine nitrogen can act as a hydrogen bond acceptor. | |

| Ethanol | Soluble | Similar to methanol, ethanol is expected to be a good solvent for the free base. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | The free base is expected to be readily soluble in this versatile polar aprotic solvent. |

| Acetone | Soluble | The moderate polarity of acetone should be sufficient to dissolve the free base. | |

| Ester | Ethyl Acetate | Soluble | Ethyl acetate is a common solvent for moderately polar organic compounds and is expected to be a good choice for the free base. |

| Halogenated | Dichloromethane (DCM) | Soluble | The free base should be readily soluble in this common organic solvent. |

| Chloroform | Soluble | Similar to DCM, chloroform is predicted to be an effective solvent. | |

| Nonpolar | Toluene | Soluble | The aromatic nature of both toluene and the pyridine ring should lead to favorable interactions and good solubility. |

| Hexane | Sparingly to Slightly Soluble | The significant polarity of the pyridine ring may limit solubility in highly nonpolar aliphatic solvents like hexane. |

Experimental Protocols for Solubility Determination

For novel applications or when precise solubility data is required, experimental determination is paramount. Below are detailed protocols for both qualitative and quantitative assessment.

Protocol for Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents, which is invaluable for initial solvent screening.

Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent at a defined concentration.

Materials:

-

This compound (hydrochloride or free base)

-

A range of test solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Small glass vials (e.g., 1-2 mL) with screw caps

-

Vortex mixer

-

Spatula

-

Analytical balance

Procedure:

-

Preparation: Add approximately 1-2 mg of the compound to a clean, dry vial.

-

Solvent Addition: Add 0.1 mL of the selected solvent to the vial.

-

Mixing: Cap the vial and vortex vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a light and dark background.

-

Soluble: A clear, homogenous solution with no visible solid particles.

-

Partially Soluble: The solution is cloudy, or a significant amount of solid has dissolved, but some remains.

-

Insoluble: The vast majority of the solid material remains undissolved.

-

-

Incremental Solvent Addition: If the compound is not fully soluble, add another 0.4 mL of the solvent (for a total of 0.5 mL) and repeat the mixing and observation steps. Continue adding solvent in increments if further information on the degree of solubility is required.

-

Record Keeping: Meticulously record the observations for each solvent.

Diagram of Qualitative Solubility Workflow

Caption: Workflow for qualitative solubility assessment.

Protocol for Quantitative Equilibrium Solubility Determination (Shake-Flask Method)

This method, often referred to as the "gold standard," determines the thermodynamic equilibrium solubility of a compound.[4][5][6][7]

Objective: To determine the exact concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (hydrochloride or free base)

-

Chosen solvent(s)

-

Glass vials or flasks with sealed caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UPLC-MS)

-

Calibrated analytical balance and pipettes

Procedure:

-

Preparation: Add an excess amount of the solid compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume or mass of the solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours). The system is at equilibrium when the concentration of the dissolved compound does not change over subsequent time points.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the sample through a syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high concentration readings.

-

Quantification: Analyze the filtered solution using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound. A pre-prepared calibration curve is essential for accurate quantification.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Diagram of Quantitative Solubility Workflow

Caption: Shake-flask method for equilibrium solubility.

Practical Applications and Solvent Selection Strategies

-

For reactions involving the hydrochloride salt, water or a co-solvent mixture with methanol could be a suitable starting point, especially if other reactants are also water-soluble.

-

To isolate the free base from an aqueous solution, adjust the pH to be basic (e.g., pH 8-9) and extract with a water-immiscible organic solvent like ethyl acetate or dichloromethane.

-

For purification of the free base by crystallization, a solvent in which the compound is soluble at elevated temperatures but less soluble at room temperature or below would be ideal. A solvent pair, such as toluene/hexane or ethyl acetate/hexane, could also be explored.

-

For chromatographic purification of the free base, a mobile phase consisting of a solvent in which the compound is soluble (e.g., ethyl acetate) and a non-solvent (e.g., hexane) is a common starting point for normal-phase chromatography.

Safety and Handling

This compound and its hydrochloride salt should be handled with appropriate safety precautions. It is classified as a skin and eye irritant. Always consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion

The solubility of this compound is a multifaceted characteristic that is highly dependent on its form (hydrochloride salt or free base) and the nature of the solvent. The hydrochloride salt exhibits classic polar, ionic behavior with good solubility in water, while the free base is a lipophilic organic compound with good solubility in a wide range of organic solvents. By understanding the underlying physicochemical principles and employing systematic experimental determination, researchers can harness the solubility properties of this important intermediate to optimize synthetic processes and accelerate the development of novel therapeutics.

References

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from AxisPharm website. [Link]

-

PubChem. (n.d.). 2,6-Lutidine. Retrieved from National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for: Drastic Effects of the Second Coordination Sphere on Neutral vs. Anionic Guest Binding to a Biomimetic Cu(II) center embedded in a calix[2]azacryptand. Retrieved from The Royal Society of Chemistry website. [Link]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

-

World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from WHO website. [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from ResearchGate. [Link]

-

MDPI. (n.d.). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from MDPI website. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University Publications. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]

- 3. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride CAS#: 86604-75-3 [m.chemicalbook.com]

- 4. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 6. who.int [who.int]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of 2-(Chloromethyl)-3,5-dimethylpyridine and its Analogs

Foreword: The Pyridine Scaffold in Modern Drug Discovery

Substituted pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, 2-(Chloromethyl)-3,5-dimethylpyridine and its derivatives stand out as pivotal intermediates, particularly in the synthesis of proton pump inhibitors (PPIs) that have revolutionized the treatment of acid-related gastrointestinal disorders.[1][2][3][4] This guide provides an in-depth exploration of the synthesis and fundamental reaction mechanisms of these critical building blocks, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, focusing on the principles that govern the reactivity of the benzylic-like chloromethyl group, which is central to its synthetic utility.

Synthesis of the Core Intermediate: Chlorination of the Hydroxymethyl Precursor

The most prevalent and industrially scalable route to this compound hydrochloride and its analogs, such as the 4-methoxy derivative used in omeprazole synthesis, involves the chlorination of the corresponding 2-hydroxymethylpyridine precursor.[1][3][5][6] This transformation is a classic example of converting a poor leaving group (hydroxyl) into an excellent one (chloride), thereby activating the benzylic position for subsequent nucleophilic attack.

Mechanistic Rationale for Chlorinating Agent Selection

The choice of chlorinating agent is critical and is governed by factors such as reactivity, selectivity, cost, and safety. Thionyl chloride (SOCl₂) is frequently employed for this conversion due to its high reactivity and the convenient formation of gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture.[5][6]

The reaction proceeds via an initial attack of the hydroxyl oxygen on the sulfur atom of thionyl chloride, forming a chlorosulfite intermediate. The pyridine nitrogen can then act as an internal base or an external base (like triethylamine) can be added to facilitate the subsequent intramolecular SNi (substitution nucleophilic internal) or intermolecular SN2 reaction, where the chloride ion displaces the chlorosulfite group to yield the desired product and gaseous byproducts.

Alternatively, reagents like sulfuryl chloride or triphosgene can be used.[3][7] For instance, a method utilizing triphosgene in toluene has been developed to improve safety and reduce acidic gas emissions compared to traditional methods using thionyl chloride.[7]

Experimental Protocol: Synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride

This protocol describes a common laboratory-scale synthesis using thionyl chloride. The hydrochloride salt of the product often precipitates directly from the reaction mixture, simplifying purification.

Materials:

-

4-Methoxy-3,5-dimethyl-2-hydroxymethylpyridine

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Hexane or Diethyl Ether

Procedure:

-

Dissolution: Dissolve 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen).[5]

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with thionyl chloride.

-

Reagent Addition: Slowly add a solution of thionyl chloride (1.05-1.1 eq) in DCM dropwise to the cooled solution over 30 minutes.[5][6] Maintaining a slow addition rate prevents temperature spikes and potential side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, remove the solvent under reduced pressure. The resulting solid residue is the crude hydrochloride salt.[5]

-

Purification: Suspend the solid residue in a non-polar solvent like hexane or diethyl ether and stir vigorously.[5][6] This process, known as trituration, washes away any non-polar impurities.

-

Final Product: Collect the solid product by filtration, wash with a small amount of fresh hexane or ether, and dry under vacuum to yield 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride as a white to off-white solid.[2][5]

Synthesis Workflow Diagram

Caption: Workflow for the chlorination of the hydroxymethyl precursor.

Core Reactivity: Nucleophilic Substitution at the Chloromethyl Group

The primary reaction mechanism involving this compound is nucleophilic substitution. The chloromethyl group at the 2-position of the pyridine ring behaves analogously to a benzylic chloride.[8] This heightened reactivity stems from the ability of the adjacent pyridine ring to stabilize the transition state of the substitution reaction.

The SN2 Mechanism: A Concerted Pathway

For most synthetically useful transformations, the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[9] In this concerted pathway, the incoming nucleophile attacks the electrophilic carbon of the chloromethyl group at the same time as the chloride leaving group departs.

Key Factors Favoring the SN2 Pathway:

-

Primary Substrate: The carbon atom being attacked is primary, which minimizes steric hindrance, a key requirement for the SN2 transition state.

-

Strong Nucleophiles: The use of strong, often anionic, nucleophiles (e.g., thiolates, alkoxides) promotes the bimolecular pathway.

-

Aprotic Solvents: Polar aprotic solvents (e.g., DMF, Acetone) are often used to solvate the counter-ion of the nucleophile, enhancing its nucleophilicity.

The pyridine nitrogen's electron-withdrawing nature slightly deactivates the ring towards electrophilic attack but makes the ring's carbon atoms, especially at positions 2 and 4, more susceptible to nucleophilic attack.[10][11] More importantly for this molecule, the electronegativity of the nitrogen and the aromatic system help stabilize the partial negative charge that develops on the leaving group in the SN2 transition state.

General SN2 Reaction Diagram

Caption: The concerted SN2 mechanism at the chloromethyl group.

Application in Practice: Synthesis of Omeprazole

The industrial synthesis of omeprazole, a widely used PPI, is a quintessential application of the nucleophilic substitution reactivity of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.[2][12] The key step involves the coupling of the pyridine intermediate with a substituted benzimidazolethiol.

Mechanistic Details of the Coupling Reaction